4-bromo-6-chloro-4H-pyridazin-3-one

Catalog No.
S12830612
CAS No.
M.F
C4H2BrClN2O
M. Wt
209.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-6-chloro-4H-pyridazin-3-one

Product Name

4-bromo-6-chloro-4H-pyridazin-3-one

IUPAC Name

4-bromo-6-chloro-4H-pyridazin-3-one

Molecular Formula

C4H2BrClN2O

Molecular Weight

209.43 g/mol

InChI

InChI=1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1-2H

InChI Key

YNSXIISKJLLSJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NC(=O)C1Br)Cl

4-Bromo-6-chloro-4H-pyridazin-3-one is an organic compound with the molecular formula C4H3BrClN3C_4H_3BrClN_3 and a molecular weight of approximately 208.44 g/mol. This compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of bromine and chlorine substituents at the 4 and 6 positions, respectively, contributes to its unique chemical properties. It is known for its potential biological activities and applications in medicinal chemistry.

, including:

  • Nucleophilic Substitution Reactions: The halogen atoms (bromine and chlorine) can undergo nucleophilic substitution, making the compound useful for synthesizing derivatives.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki or Heck reactions, which are essential for forming more complex organic molecules.
  • Cyclization Reactions: This compound may also undergo cyclization processes that can lead to the formation of new heterocyclic compounds.

The biological activity of 4-bromo-6-chloro-4H-pyridazin-3-one has been explored in various studies. It exhibits potential antibacterial and antifungal properties, which makes it a candidate for further research in drug development. Additionally, its structure suggests possible interactions with biological targets due to the presence of halogens, which can enhance binding affinity .

Several synthesis methods have been reported for 4-bromo-6-chloro-4H-pyridazin-3-one:

  • Cyclization of Amino Precursors: Starting from amino-substituted pyridazines, cyclization can be achieved through heating or using a suitable catalyst.
  • Halogenation Reactions: The introduction of bromine and chlorine can be performed via electrophilic aromatic substitution on pyridazine derivatives.
  • Dehydrogenation: This method involves the removal of hydrogen from precursors to form the desired pyridazinone structure.

These methods highlight the versatility of synthetic approaches available for this compound.

4-Bromo-6-chloro-4H-pyridazin-3-one has several applications, particularly in:

  • Pharmaceutical Chemistry: Its potential as an antibacterial and antifungal agent makes it valuable in drug development.
  • Agricultural Chemistry: The compound may serve as a precursor for designing agrochemicals.
  • Material Science: Due to its unique properties, it might find applications in developing new materials or coatings.

Studies on the interactions of 4-bromo-6-chloro-4H-pyridazin-3-one with various biological systems are ongoing. Preliminary results suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways and exhibiting therapeutic effects. The compound's ability to permeate biological membranes indicates its potential as a lead compound in drug design .

Several compounds share structural similarities with 4-bromo-6-chloro-4H-pyridazin-3-one. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3-Amino-4-bromo-6-chloropyridazineC4H3BrClN3C_4H_3BrClN_30.74
4-Bromo-2-chloropyridin-3-amineC5H4BrClN2C_5H_4BrClN_20.57
3,6-Dichloro-4-methylpyridazineC5H5Cl2N3C_5H_5Cl_2N_30.52
4-Bromo-6-chloro-1H-indazoleC7H4BrClN2C_7H_4BrClN_20.50

Uniqueness

What sets 4-bromo-6-chloro-4H-pyridazin-3-one apart from these similar compounds is its specific arrangement of halogen atoms and nitrogen functionalities, which may confer distinct biological activities and reactivity patterns not observed in its analogs. Its unique structure allows it to participate in specific

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

207.90390 g/mol

Monoisotopic Mass

207.90390 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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